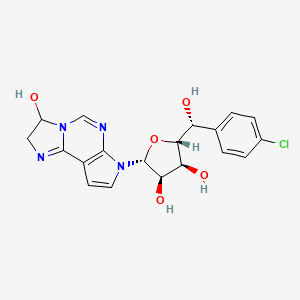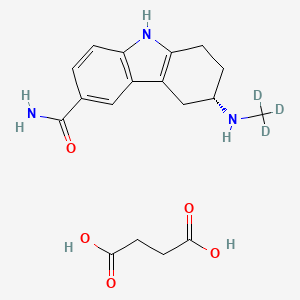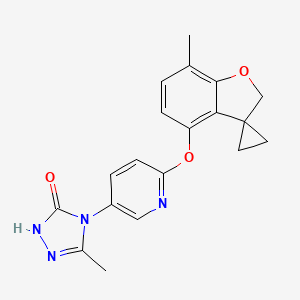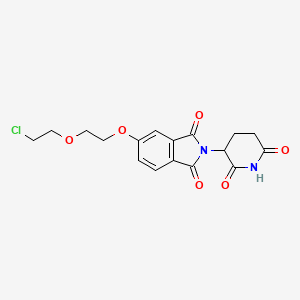
Estrone-d5 beta-D-glucuronide (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estrone-d5 is a deuterated form of estrone, a naturally occurring estrogen hormone. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry studies. Estrone is one of the three major estrogens in the human body, alongside estradiol and estriol. It plays a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics.
準備方法
Synthetic Routes and Reaction Conditions
Estrone-d5 can be synthesized through the deuteration of estrone. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under mild conditions to ensure selective deuteration at specific positions on the estrone molecule .
Industrial Production Methods
Industrial production of estrone-d5 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and consistent deuteration. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isotopic purity and chemical integrity .
化学反応の分析
Types of Reactions
Estrone-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Estrone-d5 can be oxidized to form estrone-3,17-dione.
Reduction: It can be reduced to form estradiol-d5.
Substitution: The hydroxyl group at the C3 position can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Estrone-3,17-dione-d5.
Reduction: Estradiol-d5.
Substitution: Various estrone derivatives depending on the substituent introduced.
科学的研究の応用
Estrone-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of estrone and related compounds.
Biology: Helps in studying the metabolic pathways and kinetics of estrone in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of estrone.
作用機序
Estrone-d5 exerts its effects by mimicking the action of estrone. It binds to estrogen receptors in target tissues such as the uterus, breast, and hypothalamus. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of specific genes. This leads to various physiological effects, including the regulation of the menstrual cycle and maintenance of secondary sexual characteristics .
類似化合物との比較
Estrone-d5 is unique due to its deuterium labeling, which provides advantages in analytical applications. Similar compounds include:
Estrone: The non-deuterated form, which is naturally occurring and widely studied.
Estradiol-d5: Another deuterated estrogen used in similar research applications.
Estriol: Another major estrogen with distinct physiological roles
Estrone-d5 stands out for its use as an internal standard in mass spectrometry, providing accurate and reliable quantification of estrone and related compounds in various research and clinical settings.
特性
分子式 |
C24H29NaO8 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i2D2,4D2,14D; |
InChIキー |
PBULYLQKWDXDFZ-RPEYACQNSA-M |
異性体SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)([2H])[2H])([2H])[2H])CCC3=O)C.[Na+] |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


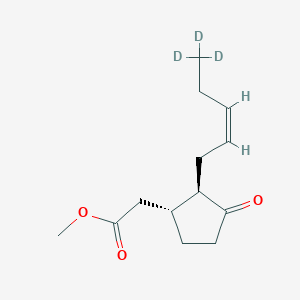
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)

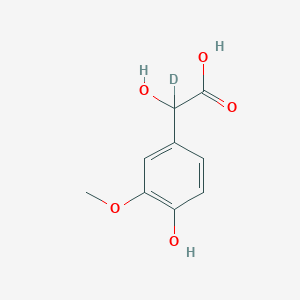
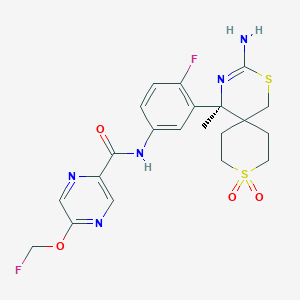
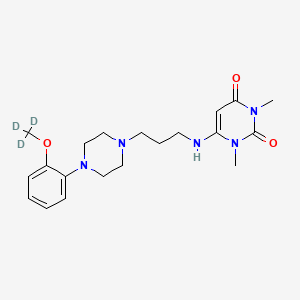
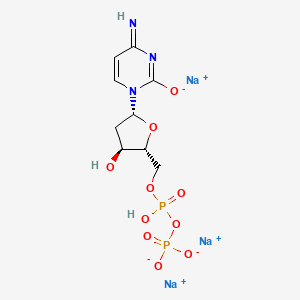
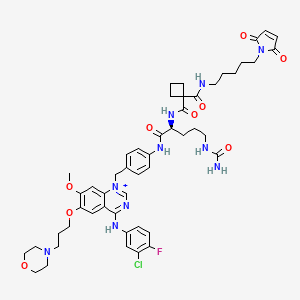
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
